molecular formula C26H20ClN3O4S B14246520 4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide CAS No. 477732-74-4

4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide

Cat. No.: B14246520
CAS No.: 477732-74-4
M. Wt: 506.0 g/mol
InChI Key: XTELBZSTDMEAFF-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a sulfonylamino group, and a phenoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477732-74-4

Molecular Formula

C26H20ClN3O4S

Molecular Weight

506.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H20ClN3O4S/c27-21-11-15-25(16-12-21)35(32,33)30-22-13-9-20(10-14-22)26(31)29-28-18-19-5-4-8-24(17-19)34-23-6-2-1-3-7-23/h1-18,30H,(H,29,31)

InChI Key

XTELBZSTDMEAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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